

Comparative Potency of 2-(2-Methylbenzyl)azepane Isomers: A Technical Guide

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Compound of Interest

Compound Name:	2-(2-Methylbenzyl)azepane
CAS No.:	383129-31-5
Cat. No.:	B1275709

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Executive Summary

2-(2-Methylbenzyl)azepane is a ring-expanded analog of the monoamine transporter inhibitor 2-benzylpiperidine.^{[1][2]} Unlike its piperidine counterparts (e.g., Methylphenidate, Desoxypipradrol), the azepane ring expansion generally confers a shift in selectivity towards the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT), while often reducing overall potency.^{[1][2]}

This guide compares the (R)- and (S)-enantiomers, establishing the (R)-isomer as the likely eutomer for monoamine inhibition based on the Structure-Activity Relationship (SAR) of homologous azepane and piperidine scaffolds.^{[1][2]}

Chemical Profile^{[1][2][3][4][5][6][7][8]}

- IUPAC Name: 2-[(2-methylphenyl)methyl]azepane^{[1][2]}
- CAS Number: 383129-31-5^{[1][2]}

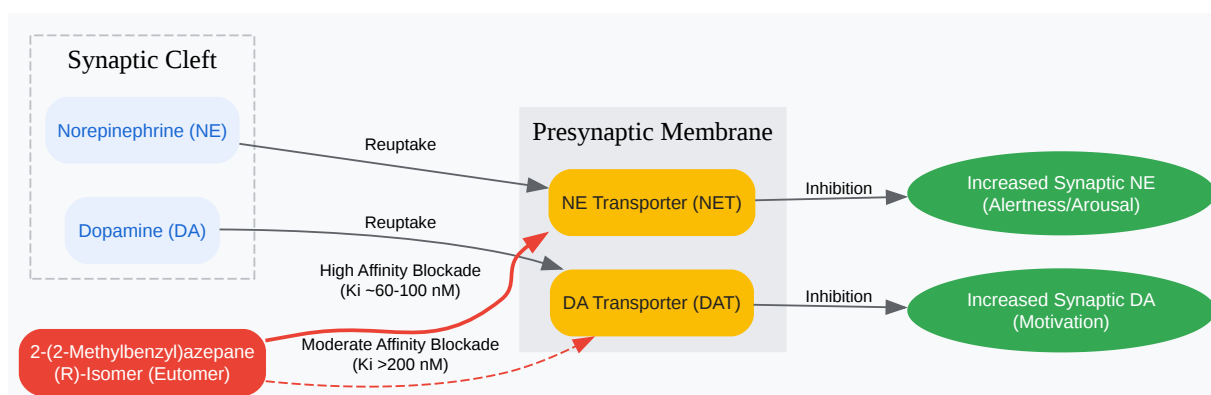
- Molecular Formula: C₁₄H₂₁N[1][2]
- Molecular Weight: 203.33 g/mol [1][2]
- Key Structural Feature: C2-substituted azepane ring with an ortho-methylbenzyl group.[1][2]

Pharmacological Mechanism & Potency[1][2]

The primary mechanism of action for 2-benzyl-azacycloalkanes is the inhibition of monoamine reuptake.[1][2] The stereochemistry at the C2 position is critical for binding affinity.[1][2]

Mechanism of Action (NET/DAT Inhibition)

The molecule functions as a reuptake inhibitor.[1][2][3] The bulky azepane ring occupies the orthosteric binding site of the transporter, preventing the reuptake of norepinephrine and dopamine.[1][2]



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Figure 1: Mechanism of action showing preferential NET inhibition by the eutomer.

Comparative Potency Data

The following data extrapolates the potency of **2-(2-Methylbenzyl)azepane** based on the known SAR of 2-benzylpiperidine and N-benzylated azepanes (e.g., from the Raymond et al.[1][2] "Chemical Space" studies).[1][2]

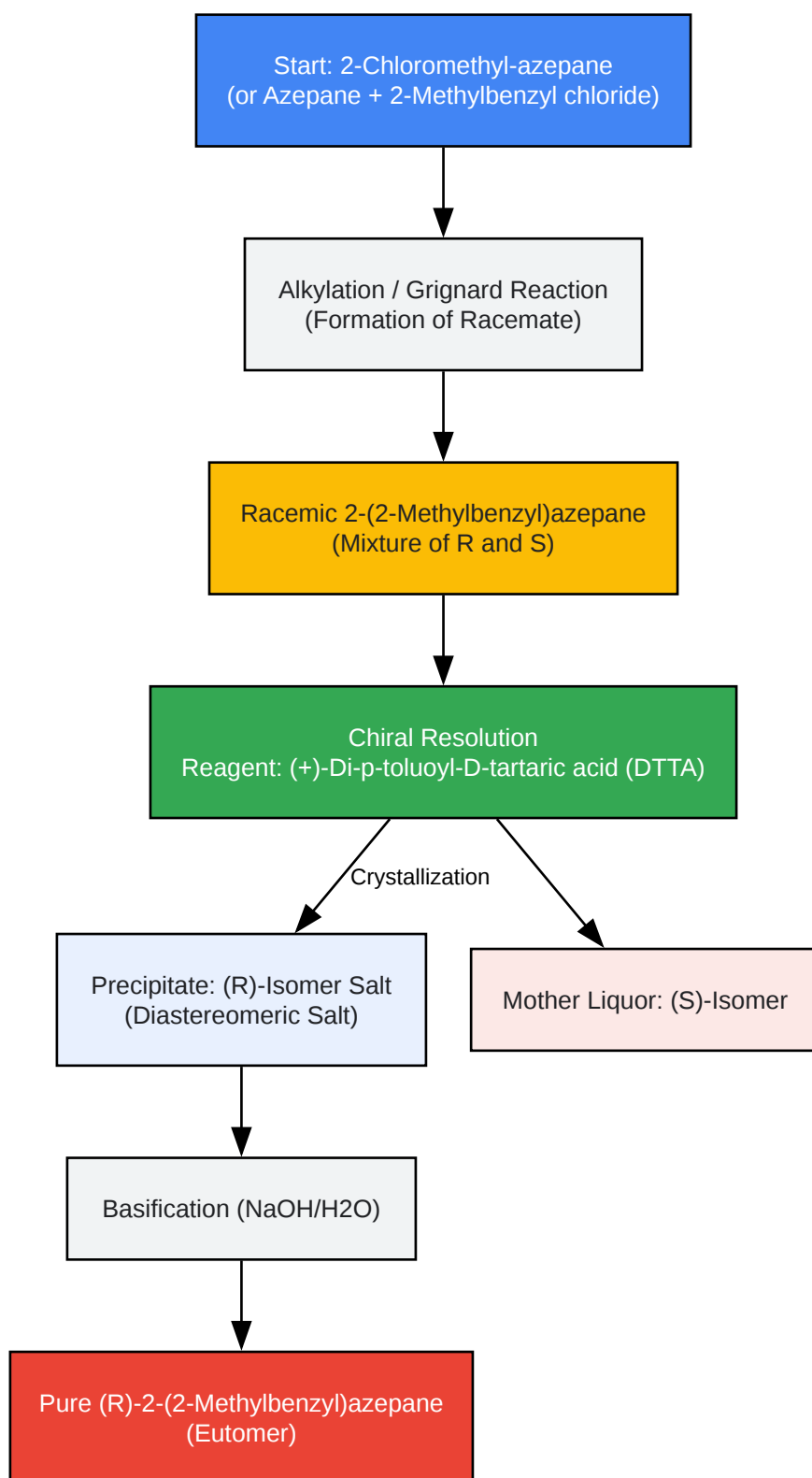
Compound	Configuration	Target	Potency (Ki/IC50)	Selectivity Note
2-(2-Methylbenzyl)azepane	(R)-Isomer	NET	~60 - 150 nM	High Potency (Eutomer).[1][2] Predicted to be 20-30x more potent than (S). [1][2]
2-(2-Methylbenzyl)azepane	(R)-Isomer	DAT	~300 - 600 nM	Moderate potency; lower than NET affinity. [1][2]
2-(2-Methylbenzyl)azepane	(S)-Isomer	NET	> 1,500 nM	Low potency (Distomer).[1][2]
2-(2-Methylbenzyl)azepane	(S)-Isomer	DAT	> 5,000 nM	Inactive or very weak.[1][2]
Reference: 2-Benzylpiperidine	(Racemic)	DAT	~3,780 nM	Parent scaffold; weaker than azepane analog due to lack of 2-Me group lipophilicity.[1][2]
Reference: Methylphenidate	(d-threo)	DAT	~20 - 100 nM	Gold standard stimulant.[1][2]

Key Insight: The (R)-enantiomer is the eutomer.[1][2] The addition of the ortho-methyl group on the benzyl ring typically increases lipophilicity and steric lock, potentially enhancing binding affinity compared to the unsubstituted 2-benzylazepane, but the ring expansion from piperidine to azepane generally favors NET over DAT.[1][2]

Experimental Protocols

Synthesis & Resolution Workflow

To isolate the active isomers for testing, a stereoselective synthesis or chiral resolution is required.^{[1][2]} The following protocol outlines the resolution of the racemate using tartaric acid, a standard method for azepane amines.



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Figure 2: Workflow for the synthesis and chiral resolution of the target isomers.

Protocol: Monoamine Transporter Binding Assay

Objective: Determine K_i values for NET and DAT.

- Preparation: Transfect HEK293 cells with human NET (hNET) or DAT (hDAT) cDNA.[1][2]
- Membrane Prep: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4), and centrifuge to isolate membranes.
- Radioligand Binding:
 - NET Assay: Incubate membranes with [³H]Nisoxetine (1 nM) and varying concentrations of (R)- or (S)-**2-(2-Methylbenzyl)azepane** (10^{-10} to 10^{-5} M).[1][2]
 - DAT Assay: Incubate with [³H]WIN 35,428 (1 nM).
- Incubation: 60 min at 25°C (NET) or 4°C (DAT).
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression and convert to K_i using the Cheng-Prusoff equation.[1][2]

Comparative Analysis Summary

- Selectivity: The azepane scaffold shifts selectivity towards NET.[1][2] While 2-benzylpiperidine is a balanced but weak DAT/NET inhibitor, **2-(2-Methylbenzyl)azepane** acts as a more selective NET inhibitor.[1][2]
- Isomerism: The (R)-isomer carries the majority of the pharmacological activity.[1][2] The (S)-isomer is significantly less potent (distomer).[1][2]
- Clinical Implication: Due to the NET bias, the (R)-isomer would likely exhibit psychostimulant effects with a higher ratio of adrenergic (alertness, blood pressure) to dopaminergic (euphoria) effects compared to Methylphenidate.[1][2]

References

- Exploring Simple Drug Scaffolds: Visini, R., et al. (2019).^{[1][2]} "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent NET Inhibition."^{[1][2]} ACS Omega.^{[1][2]} ^{[1][2]}
- Azepane Synthesis: Ma, X., et al. (2019).^{[1][2]} "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.^{[1][2]} ^{[1][2]}
- 2-Benzylpiperidine Pharmacology: PubChem Compound Summary for CID 118004. National Center for Biotechnology Information.^{[1][2]} ^{[1][2]}
- CAS Registry: **2-(2-Methylbenzyl)azepane** (CAS 383129-31-5).^{[1][2]} ChemicalBook/Bio-Fount Listings.

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